Butyl 2-hydroperoxyoctadec-9-enoate
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Overview
Description
Butyl 2-hydroperoxyoctadec-9-enoate is an organic compound that belongs to the class of fatty acid esters It is characterized by the presence of a hydroperoxy group attached to an octadec-9-enoate chain, with a butyl group esterified at the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-hydroperoxyoctadec-9-enoate typically involves the esterification of butanol with 2-hydroperoxyoctadec-9-enoic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-hydroperoxyoctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides and other oxygenated derivatives.
Reduction: Formation of butyl 2-hydroxyoctadec-9-enoate.
Substitution: Formation of substituted esters with different alkyl or aryl groups.
Scientific Research Applications
Butyl 2-hydroperoxyoctadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its role as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Butyl 2-hydroperoxyoctadec-9-enoate involves its interaction with cellular components and enzymes. The hydroperoxy group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The ester group can be hydrolyzed by esterases, releasing the active hydroperoxy acid, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Butyl dec-9-enoate: A fatty acid ester with a similar structure but lacking the hydroperoxy group.
Methyl 12-hydroperoxyoctadec-9-enoate: A similar compound with a methyl ester group instead of a butyl group.
Butyl 9-decenoate: Another fatty acid ester with a similar carbon chain length but different functional groups.
Uniqueness
Butyl 2-hydroperoxyoctadec-9-enoate is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other fatty acid esters that lack this functional group.
Properties
CAS No. |
60208-62-0 |
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Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
butyl 2-hydroperoxyoctadec-9-enoate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21(26-24)22(23)25-20-6-4-2/h12-13,21,24H,3-11,14-20H2,1-2H3 |
InChI Key |
YPTUHZSNBCNUOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)OCCCC)OO |
Origin of Product |
United States |
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